Cas no 887583-42-8 (1H-Indole-5-methanamine,1-(phenylmethyl)-)
1H-Indole-5-methanamine,1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-5-methanamine,1-(phenylmethyl)-
- 1-benzyl-1H-indol-5-methylamine
- C-(1-BENZYL-1H-INDOL-5-YL)-METHYLAMINE
- 887583-42-8
- (1-Benzyl-1H-indol-5-yl)methanamine
- DTXSID10659669
- 1-(1-Benzyl-1H-indol-5-yl)methanamine
- AKOS013786288
-
- MDL: MFCD06657102
- Inchi: 1S/C16H16N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,11-12,17H2
- InChI Key: LASZNBSTUIOIIM-UHFFFAOYSA-N
- SMILES: N1(C=CC2C=C(CN)C=CC1=2)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 236.131
- Monoisotopic Mass: 236.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
1H-Indole-5-methanamine,1-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665650-5g |
(1-Benzyl-1H-indol-5-yl)methanamine |
887583-42-8 | 98% | 5g |
¥29937.00 | 2024-04-26 |
1H-Indole-5-methanamine,1-(phenylmethyl)- Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1H-Indole-5-methanamine,1-(phenylmethyl)-
Chemical Profile of 1H-Indole-5-methanamine,1-(phenylmethyl)- (CAS No. 887583-42-8)
1H-Indole-5-methanamine,1-(phenylmethyl)-, identified by its Chemical Abstracts Service registry number CAS No. 887583-42-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of interest for researchers exploring novel therapeutic agents. The compound belongs to the indole family, a class of molecules known for their diverse pharmacological properties and roles in natural product chemistry.
The molecular structure of 1H-Indole-5-methanamine,1-(phenylmethyl)- consists of an indole core substituted with a propylamine moiety at the 5-position and a benzyl group at the 1-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of both electron-rich and electron-deficient regions in the structure suggests potential for various chemical modifications, enabling the synthesis of analogs with tailored biological activities.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological functions. 1H-Indole-5-methanamine,1-(phenylmethyl)- has been investigated for its potential role in modulating enzyme activity and receptor binding. Studies have indicated that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer biology. The benzyl group at the 1-position of the indole ring is particularly noteworthy, as it can serve as a site for further functionalization, allowing for the development of more complex derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of 1H-Indole-5-methanamine,1-(phenylmethyl)- is its versatility in drug design. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to interact with biological macromolecules in diverse ways. Researchers have leveraged this scaffold to develop compounds with activities ranging from antimicrobial to antitumor effects. The propylamine substituent at the 5-position adds another layer of complexity, potentially influencing both the metabolic stability and binding affinity of the molecule.
The synthesis of 1H-Indole-5-methanamine,1-(phenylmethyl)- involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such intricate molecules. Key steps typically include cyclization reactions to form the indole core, followed by nucleophilic substitution or coupling reactions to introduce the propylamine and benzyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's pharmacological potential.
From a computational chemistry perspective, 1H-Indole-5-methanamine,1-(phenylmethyl)- has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies often employ quantum mechanical calculations and molecular dynamics simulations to predict binding affinities and enzyme inhibition profiles. Such computational approaches are crucial in modern drug discovery pipelines, as they allow researchers to rapidly screen large libraries of compounds and identify promising candidates for experimental validation.
The biological activity of 1H-Indole-5-methanamine,1-(phenylmethyl)- has been explored in several preclinical models. Initial studies have suggested that this compound may possess inhibitory effects on certain enzymes implicated in disease pathways. For instance, it has shown promise in assays targeting enzymes involved in inflammation and pain modulation. Additionally, preliminary data indicate potential interactions with receptors or ion channels relevant to neurological function. These findings underscore the importance of further investigation into this compound's therapeutic applications.
One area where 1H-Indole-5-methanamine,1-(phenylmethyl)- shows particular promise is in the development of targeted therapies for cancer. Cancer research has increasingly focused on identifying small molecules that can selectively inhibit aberrant signaling pathways or target specific cancer cell types. The unique structural features of this indole derivative make it a candidate for such targeted approaches. By modulating key molecular targets within cancer cells, compounds like 1H-Indole-5-methanamine,1-(phenylmethyl)- could potentially disrupt tumor growth and progression.
The pharmacokinetic properties of 1H-Indole-5-methanamine,1-(phenylmethyl)- are also under scrutiny as part of its overall drug-like profile. Factors such as solubility, bioavailability, metabolic stability, and excretion routes are critical determinants of a compound's clinical efficacy and safety profile. Researchers are employing various experimental techniques alongside computational models to assess these parameters systematically. Understanding how this compound behaves within living systems will be essential for optimizing its therapeutic potential.
In conclusion,1H-Indole-5-methanamine, particularly under its CAS No. 887583, represents a fascinating subject for pharmaceutical research due to its structural complexity and potential biological activities. As interest in indole derivatives continues to grow, this compound offers opportunities for innovation across multiple therapeutic areas, including oncology, neurology,and anti-inflammatory treatments. Continued exploration through both experimental and computational methods will be vital in unlocking its full pharmacological promise.
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